Cas no 1804412-18-7 (7-(Trifluoromethyl)benzo[d]oxazole-2-methanol)
![7-(Trifluoromethyl)benzo[d]oxazole-2-methanol structure](https://ja.kuujia.com/scimg/cas/1804412-18-7x500.png)
7-(Trifluoromethyl)benzo[d]oxazole-2-methanol 化学的及び物理的性質
名前と識別子
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- 7-(Trifluoromethyl)benzo[d]oxazole-2-methanol
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- インチ: 1S/C9H6F3NO2/c10-9(11,12)5-2-1-3-6-8(5)15-7(4-14)13-6/h1-3,14H,4H2
- InChIKey: TXDVRSWHVBJFQN-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C2C=1OC(CO)=N2)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 234
- XLogP3: 1.8
- トポロジー分子極性表面積: 46.3
7-(Trifluoromethyl)benzo[d]oxazole-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081002066-1g |
7-(Trifluoromethyl)benzo[d]oxazole-2-methanol |
1804412-18-7 | 98% | 1g |
$12,279.31 | 2022-04-02 | |
Alichem | A081002066-500mg |
7-(Trifluoromethyl)benzo[d]oxazole-2-methanol |
1804412-18-7 | 98% | 500mg |
$7,811.21 | 2022-04-02 | |
Alichem | A081002066-250mg |
7-(Trifluoromethyl)benzo[d]oxazole-2-methanol |
1804412-18-7 | 98% | 250mg |
$5,471.65 | 2022-04-02 |
7-(Trifluoromethyl)benzo[d]oxazole-2-methanol 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
7-(Trifluoromethyl)benzo[d]oxazole-2-methanolに関する追加情報
Introduction to 7-(Trifluoromethyl)benzo[d]oxazole-2-methanol (CAS No. 1804412-18-7)
7-(Trifluoromethyl)benzo[d]oxazole-2-methanol, identified by its Chemical Abstracts Service (CAS) number 1804412-18-7, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic structure combines a benzo[d]oxazole core with a trifluoromethyl substituent and a hydroxymethyl group, making it a versatile intermediate in the synthesis of biologically active molecules.
The benzo[d]oxazole scaffold is renowned for its presence in numerous pharmacologically relevant compounds, exhibiting properties such as stability, solubility, and bioavailability. The introduction of a trifluoromethyl group at the 7-position of the benzo[d]oxazole ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the hydroxymethyl moiety at the 2-position provides a reactive site for further functionalization, enabling the development of more complex derivatives.
In recent years, there has been growing interest in 7-(Trifluoromethyl)benzo[d]oxazole-2-methanol due to its potential applications in medicinal chemistry. Researchers have explored its utility as a building block in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. The trifluoromethyl group's electron-withdrawing nature influences the electronic properties of the molecule, making it an attractive feature for modulating binding affinity to biological targets.
One of the most compelling aspects of this compound is its role in the development of targeted therapies. For instance, studies have demonstrated its incorporation into small-molecule inhibitors that selectively interact with specific enzymes implicated in diseases such as cancer and inflammatory disorders. The benzo[d]oxazole moiety's ability to form hydrogen bonds and π-stacking interactions further enhances its suitability for drug design.
The hydroxymethyl group on 7-(Trifluoromethyl)benzo[d]oxazole-2-methanol serves as a versatile handle for chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, or subjected to etherification reactions to introduce additional functional groups. These modifications have enabled chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds.
Recent advancements in computational chemistry have also highlighted the importance of 7-(Trifluoromethyl)benzo[d]oxazole-2-methanol as a scaffold for drug discovery. Molecular modeling studies have revealed that its structure can be optimized to improve binding interactions with protein targets. This has led to the identification of novel lead compounds with enhanced therapeutic potential.
The synthesis of 7-(Trifluoromethyl)benzo[d]oxazole-2-methanol itself is an area of active research. Various synthetic routes have been developed, leveraging transition metal catalysis and cross-coupling reactions to construct the desired framework efficiently. These synthetic strategies not only facilitate access to this compound but also contribute to the broader toolbox of organic chemists.
In conclusion, 7-(Trifluoromethyl)benzo[d]oxazole-2-methanol (CAS No. 1804412-18-7) represents a valuable asset in pharmaceutical research. Its unique structural features make it an excellent candidate for developing innovative therapeutic agents. As our understanding of biological pathways continues to expand, compounds like this are poised to play a pivotal role in addressing unmet medical needs.
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